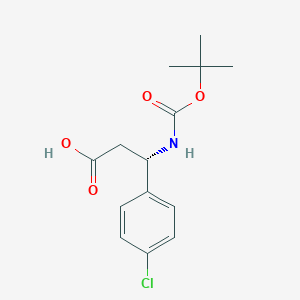

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

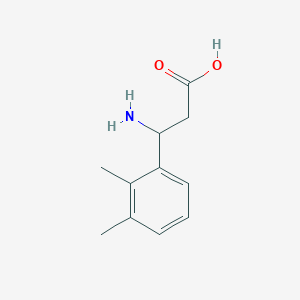

“Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is a chemical compound with the empirical formula C14H18ClNO4 . It is also known as “(S)-3-(Boc-amino)-3-(4-chlorophenyl)propionic acid” or "Boc-4-chloro-D-β-phenylalanine" . This compound is used in peptide synthesis .

Molecular Structure Analysis

The molecular weight of “Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is 299.75 . The InChI code for this compound is PZRMZYBRURTRTJ-UHFFFAOYSA-N . The SMILES string representation of this compound is CC@@HOC©©C)c1ccc(Cl)cc1)C(O)=O .

Physical And Chemical Properties Analysis

“Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is a non-combustible solid . The flash point of this compound is not applicable . It is recommended to store this compound in a well-ventilated place and keep the container tightly closed .

Scientific Research Applications

Organic Synthesis

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid: is a valuable building block in organic synthesis. Its protected amino group allows for selective reactions at other sites of the molecule without interference from the amino functionality. This compound can be used to introduce the 4-chlorophenyl group into more complex molecules, which is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Peptide Synthesis

This compound is also utilized in peptide synthesis. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in the synthesis of peptides. After the peptide chain is assembled, the Boc group can be removed under acidic conditions, allowing for the amino group to participate in further peptide coupling reactions or to remain as a free amine in the final peptide product .

Medicinal Chemistry

In medicinal chemistry, Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid can be used to create a variety of drug candidates. The presence of the chlorophenyl group makes it a precursor for compounds with potential antibacterial, antifungal, or anticancer activities. Its use in the development of new therapeutic agents is an area of ongoing research .

Material Science

The compound’s ability to act as a monomer for polymerization makes it relevant in material science. Polymers derived from amino acids can have unique properties such as biodegradability, biocompatibility, and specific interactions with biological systems. These polymers have applications in drug delivery systems and tissue engineering .

Neutron Capture Therapy

As a boron-containing compound, it has potential applications in neutron capture therapy, a type of cancer treatment. Boronated compounds are designed to accumulate in cancerous tissues and, upon exposure to neutrons, release lethal radiation that selectively destroys cancer cells .

Catalysis

The compound can be involved in catalytic processes, particularly in transformations that require a chiral center. The (S)-configuration of the amino acid can induce chirality in the resulting products, which is crucial for the activity of many pharmaceuticals and fine chemicals .

Safety and Hazards

“Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid, also known as (S)-3-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-CHLOROPHENYL)PROPANOIC ACID, is primarily used as a research chemical for organic synthesis

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .

Biochemical Pathways

It’s known that the compound is used in organic synthesis , suggesting that it may be involved in the creation of new compounds or modification of existing ones.

Result of Action

As a research chemical used in organic synthesis , its primary effect would likely be the creation or modification of other compounds.

properties

IUPAC Name |

(3S)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXVKCUGZBGIBW-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426613 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid | |

CAS RN |

479064-90-9 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)

![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)